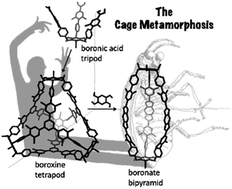Conformational control enables boroxine-to-boronate cage metamorphosis†‡
Chemical Science Pub Date: 2023-10-05 DOI: 10.1039/D3SC02920D
Abstract
The discovery of molecular organic cages (MOCs) is inhibited by the limited organic-chemical space of the building blocks designed to fulfill strict geometric requirements for efficient assembly. Using intramolecular attractive or repulsive non-covalent interactions to control the conformation of flexible systems can effectively augment the variety of building blocks, ultimately facilitating the exploration of new MOCs. In this study, we introduce a set of boronic acid tripods that were designed using rational design principles. Conformational control was induced by extending the tripod's arms by a 2,3-dimethylbenzene unit, leading to the efficient formation of a tetrapodal nanometer-sized boroxine cage. The new building block's versatility was demonstrated by performing cage metamorphosis upon adding an aromatic tetraol. This led to a quantitative boroxine-to-boronate transformation and a topological shift from tetrahedral to trigonal bipyramidal.


Recommended Literature
- [1] Microfluidic array surface ion-imprinted monolithic capillary microextraction chip on-line hyphenated with ICP-MS for the high throughput analysis of gadolinium in human body fluids†
- [2] A synergistic vertical graphene skeleton and S–C shell to construct high-performance TiNb2O7-based core/shell arrays†
- [3] Photolysis of 2,3-diphenylcycloprop-2-enecarboxylic acid azide and its homologue
- [4] General and physical chemistry
- [5] Bisulfate transport in hydrogels for self-healable and transparent thermoelectric harvesting films†
- [6] Enzyme-responsive strategy as a prospective cue to construct intelligent biomaterials for disease diagnosis and therapy
- [7] Highly water-dispersible TiO2nanoparticles for doxorubicin delivery: effect of loading mode on therapeutic efficacy
- [8] Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation
- [9] Back cover
- [10] Understanding of transition metal (Ru, W) doping into Nb for improved thermodynamic stability and hydrogen permeability: density functional theory calculations

Journal Name:Chemical Science
Research Products
-
CAS no.: 14919-36-9
-
CAS no.: 14651-42-4
-
CAS no.: 131633-88-0
-
CAS no.: 19542-54-2
-
CAS no.: 16514-83-3









